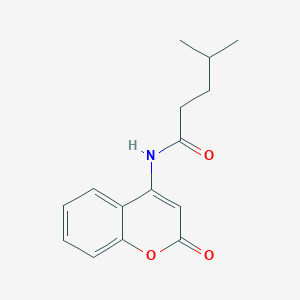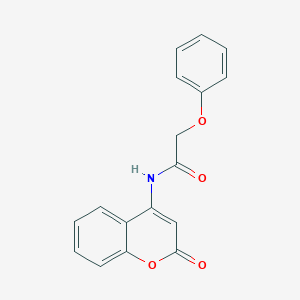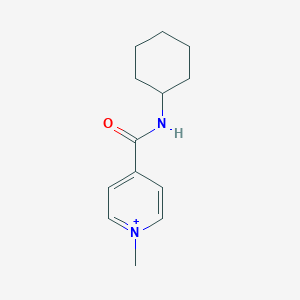![molecular formula C19H23N3O3 B252141 6-Methyl-N-[3-(2-m-tolyloxy-acetylamino)-propyl]-nicotinamide](/img/structure/B252141.png)
6-Methyl-N-[3-(2-m-tolyloxy-acetylamino)-propyl]-nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-N-[3-(2-m-tolyloxy-acetylamino)-propyl]-nicotinamide, commonly known as MTAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. MTAPA is a nicotinamide derivative that has been synthesized through a multi-step process involving the reaction of several chemical reagents.
Wirkmechanismus
The mechanism of action of MTAPA is not fully understood, but several studies have provided insights into its potential mode of action. MTAPA has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including histone deacetylases and nicotinamide phosphoribosyltransferase. Additionally, MTAPA has been shown to activate the AMP-activated protein kinase pathway, which plays a crucial role in regulating glucose metabolism and insulin sensitivity. Furthermore, MTAPA has been shown to modulate several signaling pathways involved in neurodegenerative disorders, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
MTAPA has been shown to have several biochemical and physiological effects, including anti-cancer, anti-diabetic, and neuroprotective effects. MTAPA has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, MTAPA has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models by increasing glucose uptake and reducing insulin resistance. Furthermore, MTAPA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation and promoting neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
MTAPA has several advantages for lab experiments, including its high purity and stability, making it suitable for in vitro and in vivo studies. Additionally, MTAPA has been shown to have low toxicity, making it a safe therapeutic agent for animal and human studies. However, there are some limitations to using MTAPA in lab experiments, including its high cost and limited availability, which may limit its use in large-scale studies.
Zukünftige Richtungen
There are several future directions for research on MTAPA, including exploring its potential as a therapeutic agent for other diseases, such as cardiovascular disease and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of MTAPA and to identify potential targets for therapeutic intervention. Furthermore, the development of novel synthesis methods for MTAPA may increase its availability and reduce its cost, making it more accessible for scientific research.
Synthesemethoden
The synthesis of MTAPA involves several steps, including the reaction of 6-methyl-nicotinamide with acetic anhydride, followed by the reaction of the resulting product with 3-aminopropyltriethoxysilane. The final step involves the reaction of the intermediate product with 2-m-tolyloxyacetic acid chloride to yield MTAPA. The synthesis of MTAPA has been optimized to increase the yield and purity of the compound, making it suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
MTAPA has been extensively studied in the scientific community due to its potential as a therapeutic agent. Several studies have demonstrated the efficacy of MTAPA in treating various diseases, including cancer, diabetes, and neurodegenerative disorders. MTAPA has been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, MTAPA has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. Furthermore, MTAPA has been shown to have neuroprotective effects, potentially making it a promising therapeutic agent for neurodegenerative disorders.
Eigenschaften
Molekularformel |
C19H23N3O3 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
6-methyl-N-[3-[[2-(3-methylphenoxy)acetyl]amino]propyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H23N3O3/c1-14-5-3-6-17(11-14)25-13-18(23)20-9-4-10-21-19(24)16-8-7-15(2)22-12-16/h3,5-8,11-12H,4,9-10,13H2,1-2H3,(H,20,23)(H,21,24) |
InChI-Schlüssel |
CMQQGJAUOYQUHN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCCNC(=O)C2=CN=C(C=C2)C |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCCNC(=O)C2=CN=C(C=C2)C |
Löslichkeit |
51.2 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[2-(2-Furoylamino)ethyl]phenyl 2-furoate](/img/structure/B252092.png)
![N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252137.png)
![N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252138.png)
![N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252139.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252140.png)
![N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide](/img/structure/B252142.png)
![N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]-6-methylnicotinamide](/img/structure/B252143.png)
![N-{3-[2-(4-Chloro-3-methyl-phenoxy)-acetylamino]-propyl}-6-methyl-nicotinamide](/img/structure/B252146.png)
![N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252147.png)
![N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252149.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252161.png)